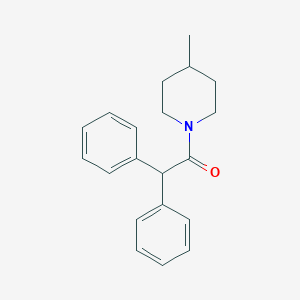![molecular formula C18H21ClFNO2 B239702 N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine, also known as Citalopram, is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to treat depression and anxiety disorders. It was first synthesized in 1972 by Lundbeck, a Danish pharmaceutical company. Since then, it has become one of the most widely prescribed antidepressants in the world.
Mécanisme D'action
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, sleep, appetite, and other physiological processes. By blocking the reuptake of serotonin, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine increases the levels of serotonin in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of certain hormones, such as cortisol and prolactin, which can have an impact on mood and behavior. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine can affect the activity of certain enzymes and receptors in the brain, which can further modulate neurotransmitter levels and influence mood.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has a relatively low toxicity, which makes it safe for use in animal studies. However, one limitation is that N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine can have off-target effects on other neurotransmitters and receptors, which can complicate the interpretation of results.
Orientations Futures
There are a number of potential future directions for research on N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine. One area of interest is in understanding the long-term effects of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine on the brain and behavior. Additionally, there is interest in developing more selective serotonin reuptake inhibitors that have fewer off-target effects. Finally, there is ongoing research into the use of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine in combination with other drugs or therapies for the treatment of depression and anxiety disorders.
Méthodes De Synthèse
The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine involves a multi-step process. The first step is the formation of 3-chloro-4-(4-fluorobenzyl)phenol, which is then reacted with 5-methoxy-2-nitrobenzaldehyde to form the intermediate product. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the coupling of the amine with 2-propanolamine to form N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine.
Applications De Recherche Scientifique
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has been extensively studied for its therapeutic effects on depression and anxiety disorders. It has been shown to be effective in treating major depressive disorder, panic disorder, social anxiety disorder, and obsessive-compulsive disorder. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has been studied for its potential use in treating other conditions such as premenstrual dysphoric disorder, post-traumatic stress disorder, and alcoholism.
Propriétés
Nom du produit |
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine |
|---|---|
Formule moléculaire |
C18H21ClFNO2 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H21ClFNO2/c1-12(2)21-10-14-8-16(19)18(17(9-14)22-3)23-11-13-4-6-15(20)7-5-13/h4-9,12,21H,10-11H2,1-3H3 |
Clé InChI |
PQKGRXKKBZOKDH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
SMILES canonique |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)
![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)


![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)

![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)


![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)



